molecular formula C18H17N3O3 B11301373 N-benzyl-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

N-benzyl-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

Cat. No.: B11301373
M. Wt: 323.3 g/mol
InChI Key: YNZBSMHAWVYSJU-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the phenoxy group: The phenoxy group can be introduced via nucleophilic substitution reactions using phenols and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further explored for their unique properties and applications.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.

    Medicine: The compound is being explored for its potential therapeutic properties, including its ability to modulate biological pathways and target specific molecular receptors.

    Industry: It can be used in the development of advanced materials with unique properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-benzyl-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and phenoxy group are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The benzyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

N-benzyl-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide can be compared with other oxadiazole derivatives, such as:

    2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxyacetic acid: Lacks the benzyl group, which may affect its biological activity and solubility.

    N-benzyl-2-[2-(1,2,4-oxadiazol-3-yl)phenoxy]acetamide: Lacks the methyl group on the oxadiazole ring, which may influence its reactivity and interaction with molecular targets.

    N-benzyl-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propionamide: Contains a propionamide group instead of an acetamide group, which may alter its chemical and biological properties.

The unique combination of the oxadiazole ring, phenoxy group, and benzyl group in this compound contributes to its distinct chemical and biological characteristics, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-benzyl-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

InChI

InChI=1S/C18H17N3O3/c1-13-20-18(21-24-13)15-9-5-6-10-16(15)23-12-17(22)19-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,22)

InChI Key

YNZBSMHAWVYSJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=CC=CC=C2OCC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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